3,4-Dibromothiophene-2-sulfonyl fluoride
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Overview
Description
3,4-Dibromothiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C4HBr2FO2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromothiophene-2-sulfonyl fluoride typically involves the bromination of thiophene followed by sulfonylation and fluorination steps. One common method starts with 3,4-dibromothiophene, which is then subjected to sulfonylation using reagents such as sulfuryl chloride (SO2Cl2) to introduce the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromothiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
3,4-Dibromothiophene-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of advanced materials and polymers .
Mechanism of Action
The mechanism by which 3,4-Dibromothiophene-2-sulfonyl fluoride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and in the inhibition of enzymes by forming stable adducts with active site residues.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromothiophene: Lacks the sulfonyl fluoride group, making it less reactive in certain contexts.
2,5-Dibromothiophene: Similar structure but different substitution pattern, leading to different reactivity.
Thiophene-2-sulfonyl fluoride: Lacks the bromine substituents, affecting its overall reactivity and applications.
Uniqueness
3,4-Dibromothiophene-2-sulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
Properties
Molecular Formula |
C4HBr2FO2S2 |
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Molecular Weight |
324.0 g/mol |
IUPAC Name |
3,4-dibromothiophene-2-sulfonyl fluoride |
InChI |
InChI=1S/C4HBr2FO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H |
InChI Key |
GPAZZZOJQHIWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)S(=O)(=O)F)Br)Br |
Origin of Product |
United States |
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